molecular formula C5H7N B154658 2-Ethylacrylonitrile CAS No. 1647-11-6

2-Ethylacrylonitrile

Cat. No. B154658
CAS RN: 1647-11-6
M. Wt: 81.12 g/mol
InChI Key: TVONJMOVBKMLOM-UHFFFAOYSA-N
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Description

2-Ethylacrylonitrile is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe 2-Ethylacrylonitrile, they offer insights into the behavior of acrylonitrile (AN) in different chemical environments, which can be extrapolated to understand the properties and reactions of substituted acrylonitriles like 2-Ethylacrylonitrile.

Synthesis Analysis

The synthesis of related compounds to 2-Ethylacrylonitrile involves the polymerization of acrylonitrile. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at elevated temperatures, suggesting that substituted acrylonitriles might also undergo similar polymerization reactions under the right conditions . Additionally, the synthesis of 2-ethylacrylic acid from diethyl malonate involves ethylation and hydrolysis-acidification steps, which could be relevant for synthesizing the ethyl-substituted acrylonitrile .

Molecular Structure Analysis

The molecular structure of acrylonitrile and its derivatives can be complex, as evidenced by the use of 2D NMR analysis to understand the copolymerization of acrylonitrile with other monomers . This suggests that the molecular structure of 2-Ethylacrylonitrile would also require sophisticated analytical techniques to fully characterize.

Chemical Reactions Analysis

Acrylonitrile participates in various chemical reactions, including [3+2] cycloaddition reactions , coordination-insertion reactions with palladium complexes , and copolymerization with ethylene . These studies indicate that 2-Ethylacrylonitrile could potentially engage in similar reactions, with its ethyl group influencing the reactivity and outcome of these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile copolymers can be influenced by the incorporation of different monomers and additives. For example, the presence of ethylene carbonate affects the decomposition temperature and crystallinity of acrylonitrile-methyl acrylate copolymers . This implies that the physical properties of 2-Ethylacrylonitrile would also be affected by its molecular structure and the presence of substituents.

Scientific Research Applications

Flame Retardance in Polymers

  • Combustion Behaviors of Modified Polymers: Chemical modification of polyacrylonitrile (PAN) with P- and N-containing groups significantly enhances flame retardance compared to unmodified PAN. The degradation of phosphonate ester groups in modified polymers contributes to increased char production, inhibiting combustion processes (Joseph & Tretsiakova-McNally, 2012).

Industrial Safety and Exposure

  • Biomarkers in Occupational Medicine: In an industrial setting where ethylene oxide and propylene oxide are used, hemoglobin adducts can serve as biomarkers for internal exposure assessment. The study also considers acrylonitrile and acrylamide levels, primarily influenced by smoking and diet (Schettgen et al., 2002).

Polymer Synthesis and Characteristics

  • Copolymerization and Degradation Kinetics: Amino ethyl-2-methyl propenoate was used to successfully copolymerize with acrylonitrile, showing changes in apparent activation energy of degradation depending on the solvent mixture and copolymerization temperature (Hou et al., 2006).

Medical Applications

  • Histopathological Effects of Tissue Adhesive: Ethyl 2-cyanoacrylate glue, used as a tissue adhesive in cardiovascular and thoracic surgery, showed no significant histopathological difference compared to conventional sutures, suggesting its safety and efficacy in surgical applications (Kaplan et al., 2004).

Catalysis and Chemical Reactions

  • Catalyzed Polymerization: Various types of acrylonitrile-containing polymers were successfully produced through metal-catalyzed living radical polymerization and nitroxide-mediated free-radical polymerization routes (Ilhanli et al., 2006).

Environmental Applications

  • Renewable Acrylonitrile Production: A process for renewable acrylonitrile production uses ethyl 3-hydroxypropanoate, sourced from sugars, and catalyzed by inexpensive titanium dioxide, avoiding cyanide by-products and improving process safety (Karp et al., 2017).

Textile Industry

  • Acrylonitrile in Textile Manufacturing: Acrylonitrile's role in the textile industry, particularly in reactions with cellulose, starch, and wool, and its use in producing acrylic fibers, is significant (Macgregor, 2008).

Safety And Hazards

Acrylonitrile, a related compound, is a toxic, colorless to pale-yellow liquid that is harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile .

properties

IUPAC Name

2-methylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVONJMOVBKMLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylacrylonitrile

CAS RN

1647-11-6
Record name 2-Ethylacrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLACRYLONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7302D17F4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BA Clement, RL Soulen - The Journal of Organic Chemistry, 1974 - ACS Publications
It has now been found that deleterious side reactions can be minimized by maintaining the reaction mixture at 0 for 48 hr and then rapidlydistilling out the excess car-bon tetrachloride …
Number of citations: 11 pubs.acs.org
JE Tellew, L Leith, A Mathur - Organic process research & …, 2007 - ACS Publications
… 9 has been prepared on a laboratory scale by dehydration of 2-butanone cyanohydrin, as an E/Z mixture contaminated with 2-ethylacrylonitrile. 9 is a byproduct from the industrial …
Number of citations: 4 pubs.acs.org
JM Mellor, CF Webb - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… G Similarly we assign structures to the adducts of 2-ethylacrylonitrile (2c) and 2-isopropylacrylonitrile (2d) from their nmr spectra. Adducts of 2-t-butylacrylonitrile were not isolated, but …
Number of citations: 43 pubs.rsc.org
T Matsumoto, D Yoshida… - Agricultural and Biological …, 1981 - academic.oup.com
Two mutagenic compounds were isolated from the pyrolysate of soybean globulin: 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAC) and 2-amino-3-ethyl-9H-pyrido[2,3-b]indole (EtAC). …
Number of citations: 25 academic.oup.com
DJ Brown, K Ienega - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Filtration, dehydration (potassium carbonate), and fractional distillation gave crude 3-amino-2ethylacrylonitrile (1; R1 = Et, Ra = H) (45%), bp 86-96" at 0-3 mmHg. This was converted (…
Number of citations: 3 pubs.rsc.org
A Yada - 2010 - repository.kulib.kyoto-u.ac.jp
Cleavage of the carbon–cyano bond in nitriles followed by addition reaction of the resulting two organic fragments across unsaturated bonds by transition metal catalysis should be …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
G Jenner - High Pressure Molecular Science, 1999 - Springer
Volume is a perfectly tangible parameter in current life. On the macroscopic level the volume profile is a pictorial view of a chemical reaction on the basis of volume changes. When …
Number of citations: 4 link.springer.com
ALTIS Gels - Book of Abstracts - real-j.mtak.hu
P1-DERMAL AND TRANSDERMAL DELIVERY 1. Page 33 2018/3. Acta Pharmaceutica Hungarica–CESPT Edition–Posters 115 Acta Pharmaceutica Hungarica–CESPT Edition–…
Number of citations: 3 real-j.mtak.hu
K Ienaga - 1975 - search.proquest.com
This thesis first describes two novel general primary syntheses leading to 1, 6-dihydro-6-iminol-methylpyrimidine derivatives; the Dimroth rearrangement of such imines is also …
Number of citations: 2 search.proquest.com

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